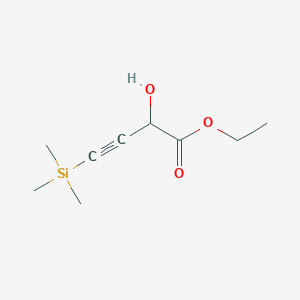

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Description

BenchChem offers high-quality Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHJOCNNONUDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659923 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66697-09-4 | |

| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"

[1][2][3][4]

Executive Summary: The Chiral Alkyne Scaffold

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) represents a critical "chiral pool" intermediate in modern organic synthesis.[1] Structurally, it combines a masked alkyne (via the trimethylsilyl group), a reactive ester, and a secondary alcohol at the

This guide provides a definitive technical analysis of its physicochemical properties, spectroscopic signature, and handling protocols, moving beyond basic catalog data to offer actionable insights for the bench scientist.[1]

Chemical Identity & Structural Analysis[3][5][6][7]

| Parameter | Data |

| IUPAC Name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate |

| Common Name | TMS-protected propargylic lactate derivative |

| CAS Number | 66697-09-4 |

| Molecular Formula | |

| Molecular Weight | 200.31 g/mol |

| SMILES | CCOC(=O)C(O)C#C(C)C |

| MDL Number | MFCD00671544 |

Structural Logic Diagram

The following diagram illustrates the connectivity and reactive centers of the molecule, highlighting the steric bulk of the TMS group which protects the alkyne from premature nucleophilic attack.[1]

Caption: Functional connectivity map highlighting the orthogonal reactivity of the TMS, alcohol, and ester motifs.[1][2]

Physical Properties Matrix

Accurate physical data is crucial for process scaling and purification.[1] Note the specific sensitivity to heat, which dictates purification strategies (e.g., avoiding high-vacuum distillation at elevated temperatures).[1]

| Property | Value / Range | Experimental Notes |

| Physical State | Liquid | Viscous, typically pale yellow to colorless.[1] |

| Density | At 20°C. Slightly less dense than water. | |

| Refractive Index ( | 1.4480 – 1.4560 | High RI due to silyl/alkyne conjugation. |

| Boiling Point | N/A (Decomposes) | Critical: Material is heat sensitive. Do not distill >60°C. Purification via column chromatography is preferred.[1] |

| Flash Point | 105°C (221°F) | Closed Cup. |

| Solubility | Organic Solvents | Miscible in |

| pKa | ~11-12 (Alcohol) | Estimated.[1] The |

Spectroscopic Profile (The "Fingerprint")[1]

For quality control (QC), the purity of this compound is best validated via

NMR Data (300 MHz, )

-

0.18 ppm (s, 9H): Trimethylsilyl group (

-

1.32 ppm (t,

-

3.20 ppm (br s, 1H): Hydroxyl proton (

-

4.31 ppm (q,

-

4.85 ppm (s, 1H): The chiral

IR Spectrum (Neat)

Synthesis & Reaction Logic

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl . It typically involves the reaction of the lithium or magnesium salt of trimethylsilylacetylene with ethyl glyoxylate.[1]

Synthetic Pathway Diagram

The following flow illustrates the standard laboratory preparation, highlighting the critical temperature control required to prevent polymerization of the glyoxylate.

Caption: Synthetic route via organometallic addition. Temperature control at -78°C is vital to suppress side reactions.

Experimental Protocol (General Procedure)

-

Generation of Nucleophile: To a solution of trimethylsilylacetylene (1.1 equiv) in dry THF at -78°C, add

-BuLi (1.1 equiv) dropwise. Stir for 30 minutes. -

Addition: Add freshly distilled ethyl glyoxylate (1.0 equiv) in THF dropwise. The solution typically turns yellow.[1]

-

Quench: Allow to warm to 0°C, then quench with saturated aqueous

. -

Purification: Extract with diethyl ether. Do not distill. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to obtain the pure liquid.

Applications in Drug Development[1]

This molecule is not just a reagent; it is a divergent intermediate .[1]

-

Kinetic Resolution: The racemic alcohol can be resolved using lipases (e.g., Pseudomonas cepacia lipase) to yield enantiopure building blocks for natural product synthesis.[1]

-

Heterocycle Formation: Treatment with hydrazine yields pyrazoles; reaction with amidines yields pyrimidines.[1]

-

Deprotection: The TMS group can be removed with TBAF (Tetra-n-butylammonium fluoride) to reveal the terminal alkyne, ready for "Click" chemistry (CuAAC) or Sonogashira coupling.[1]

References

-

PubChem Compound Summary. (n.d.). Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate (CID 44630343).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1988).[1] Trimethylsilylacetylene.[1][4][5] Org.[1][6][5] Synth. 1988, 66, 173.[1] (Foundational reference for the alkyne precursor). Retrieved from [Link][1]

-

GlobalChem Mall. (n.d.).[1] Physical Properties of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. Retrieved from [Link]

Sources

- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl butyrate(105-54-4) 1H NMR [m.chemicalbook.com]

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Executive Summary

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) represents a pivotal "chiral warhead" in modern organic synthesis.[1] Structurally, it combines a protected alkyne, a secondary alcohol, and an ester moiety, making it a versatile linchpin for the synthesis of complex natural products (e.g., sphingosines) and heterocyclic pharmacophores.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this compound. Unlike standard data sheets, this document focuses on the causality of spectral features and the logic of its synthesis, ensuring researchers can distinguish the target molecule from common synthetic byproducts.

Chemical Profile & Physical Properties[1][2][3][4][5]

Before spectroscopic analysis, the physical state of the sample must be verified. Degraded samples often exhibit yellowing or turbidity due to desilylation or ester hydrolysis.

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |

| CAS Number | 66697-09-4 | |

| Formula | ||

| Molecular Weight | 200.31 g/mol | |

| Appearance | Pale yellow liquid | Darkens upon oxidation/heating |

| Density | 0.98 g/mL | @ 20°C |

| Refractive Index | ||

| Solubility | DCM, THF, Et2O, EtOAc | Hydrolyzes in aqueous base |

Synthetic Origin & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying impurities like residual solvents or homocoupled byproducts. The standard industrial route involves the nucleophilic addition of trimethylsilylacetylene to ethyl glyoxylate.

Synthesis Workflow (Graphviz)

The following diagram outlines the Zinc-mediated addition (Barbier-type) or Lithiation route, highlighting critical quench steps that define the impurity profile.

Figure 1: Synthetic pathway via nucleophilic addition to glyoxylate. Note that incomplete quenching can lead to aldol condensation side-products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data below is calibrated to

Proton NMR (

NMR)

Rationale: The spectrum is defined by the high-field TMS singlet and the characteristic ethyl ester pattern. The methine proton (

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.18 | Singlet (s) | 9H | TMS Group. Sharp, strong signal. Used as internal integration reference. | |

| 1.33 | Triplet (t, J=7.1 Hz) | 3H | Ethyl Ester (Methyl). Classic triplet. | |

| 3.15 | Broad (br s) or Doublet | 1H | Hydroxyl. Shift varies with concentration. Disappears on | |

| 4.31 | Quartet (q, J=7.1 Hz) | 2H | Ethyl Ester (Methylene). Deshielded by oxygen. | |

| 4.85 | Singlet (s) or Doublet | 1H | Methine. The "Warhead" proton. Appears as a doublet if coupled to OH, collapses to singlet with |

Carbon NMR (

NMR)

Rationale: The alkyne carbons are the most difficult to spot due to long relaxation times. The TMS carbons are often close to 0 ppm but distinct from the solvent reference.

-

-0.5 ppm: TMS methyl carbons.

-

14.1 ppm: Ethyl ester methyl (

). -

62.4 ppm: Ethyl ester methylene (

). -

62.8 ppm: Methine carbon (

). -

90.5 ppm: Alkyne carbon internal (

). -

101.2 ppm: Alkyne carbon terminal to Si (

). Note: Silicon effect often shields/deshields unexpectedly. -

170.5 ppm: Carbonyl (

).

Infrared Spectroscopy (FT-IR)

IR is the quickest method to verify the integrity of the functional groups, specifically the silyl-alkyne and the ester.

-

3450 cm⁻¹ (Broad): O-H stretch. Diagnostic: Sharpness indicates free OH; broadness indicates H-bonding.

-

2960 cm⁻¹: C-H stretch (Alkyl/TMS).

-

2180 cm⁻¹ (Sharp, Weak-Medium):

stretch. Note: Unlike symmetric alkynes, the TMS group creates a dipole moment, making this band visible. -

1735 cm⁻¹ (Strong):

stretch (Ester). -

1250 cm⁻¹ & 845 cm⁻¹: Si-C vibrations. Diagnostic: The "Fingerprint" of the TMS group.[1]

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV).

The molecular ion (

Fragmentation Logic (Graphviz)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry. The peak at m/z 73 is typically the base peak.

Experimental Protocol: Quality Control

To ensure the reagent is suitable for sensitive catalytic steps (e.g., enantioselective reduction), perform the following QC check.

-

Sampling: Take 10

of the liquid under inert atmosphere ( -

Solvent: Dissolve in 0.6 mL

(neutralized with basic alumina to prevent acid-catalyzed desilylation during measurement). -

Analysis: Run a standard 1H NMR (16 scans).

-

Criteria:

-

Integration of TMS (0.18 ppm) vs Ethyl CH2 (4.31 ppm) must be 9:2 (

5%). -

Absence of triplet at ~2.5 ppm (indicates terminal alkyne from desilylation).

-

Absence of singlet at ~9.3 ppm (indicates unreacted ethyl glyoxylate).

-

References

-

Boyd, E., et al. (1994). "The synthesis of enantiomerically pure ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate and its use in the synthesis of sphingosine derivatives." Tetrahedron: Asymmetry, 5(6), 1051-1056.

-

Nakamura, E., & Kuwajima, I. (1980). "Semipinacol rearrangement of 1-trimethylsilyl-2-propynyl alcohols." Journal of the American Chemical Society, 102(10).

-

TCI Chemicals. (n.d.). "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification." TCI America Catalog.

-

Fisher Scientific. (n.d.). "Safety Data Sheet: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate."

Sources

reactivity of the trimethylsilyl group in "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"

Technical Guide for Research & Development

Executive Summary & Structural Analysis

Compound: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

CAS: 66697-09-4

Formula: C

This compound serves as a critical bifunctional building block in organic synthesis, bridging the gap between chiral pool synthesis and organosilicon chemistry. It features a propargylic alcohol motif stabilized by a trimethylsilyl (TMS) group at the alkyne terminus and an ethyl ester at the

The reactivity of the TMS group in this specific electronic environment is defined by two competing factors:

-

Electronic Stabilization: The silicon atom stabilizes

-carbocations (the -

Base/Nucleophile Sensitivity: The proximity of the

-hydroxyl group and the ester functionality creates a "push-pull" system. While the TMS group is designed to be robust, the molecule is prone to retro-aldol decomposition under unbuffered basic conditions required for desilylation.

This guide details the precise manipulation of the TMS group, ensuring high fidelity in deprotection and cross-coupling workflows while mitigating side reactions.

Synthesis & Stability Context

Understanding the genesis of this molecule explains its impurity profile. It is typically synthesized via the nucleophilic addition of lithium trimethylsilylacetylide to ethyl glyoxylate .

-

Key Impurity Risk: Residual ethyl glyoxylate (polymerizes easily) or bis-addition products.

-

Stability: The TMS group prevents the acidity of the terminal alkyne proton (

) from interfering with the ester. However, the

Reactivity Profile of the TMS Group

Protodesilylation (TMS Removal)

The most common transformation is the removal of the TMS group to reveal the terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira coupling.

Challenge: Standard desilylation conditions (e.g., NaOH/MeOH) are often too harsh, leading to ester hydrolysis or retro-aldol cleavage (breaking the C2-C3 bond).

Recommended Pathways:

-

Fluoride-Mediated (Buffered): TBAF is the standard, but commercial TBAF contains water and is basic. Acetic acid (AcOH) must be added to buffer the reaction to pH 6-7, preventing the alkoxide formation that triggers retro-aldol.

-

Carbonate-Mediated (Mild): Potassium carbonate in methanol is effective but requires strict temperature control (

C) to avoid racemization.

Ipso-Substitution (C–Si Bond Activation)

In advanced workflows, the TMS group acts as a "masked" halide. Under oxidative conditions (e.g.,

Cyclization Precursor

The TMS group directs regioselectivity during electrophilic cyclizations. For example, iodocyclization to form isoxazoles or furanones often proceeds with higher fidelity when the TMS group is present, as it directs the electrophile to the

Experimental Protocols

Protocol A: Buffered Protodesilylation (High Fidelity)

Target: Generation of Ethyl 2-hydroxy-3-butynoate without retro-aldol decomposition.

Reagents:

-

Substrate (1.0 equiv)

-

TBAF (1.0 M in THF, 1.1 equiv)

-

Acetic Acid (1.2 equiv)

-

THF (Anhydrous, 0.1 M concentration)

Workflow:

-

Preparation: Dissolve the substrate in anhydrous THF under

atmosphere. Cool to -

Buffering: Add Acetic Acid to the TBAF solution prior to addition, or add Acetic Acid directly to the reaction vessel first. Rationale: This neutralizes the "naked" fluoride basicity.

-

Addition: Dropwise addition of the TBAF/AcOH mixture over 10 minutes.

-

Reaction: Allow to warm to

C. Monitor by TLC (Stain: KMnO -

Quench: Quench with saturated

solution. Do not use water/NaOH. -

Workup: Extract with Et

O. Wash with brine. Dry over -

Validation:

H NMR should show the disappearance of the TMS singlet (0.1-0.2 ppm) and appearance of the alkyne triplet (

Protocol B: One-Pot Desilylation-Sonogashira Coupling

Target: Direct coupling to an aryl halide.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Iodide (1.1 equiv)

- (2 mol%)

-

CuI (1 mol%)

- (1.0 equiv) OR TBAF (1.1 equiv)

-

DMF (Degassed)

Workflow:

-

Mix: Combine Aryl Iodide, Pd catalyst, and CuI in DMF.

-

Activation: Add the TMS-substrate.

-

Initiation: Add

(promoter for direct coupling) or TBAF (in situ deprotection). Heat to -

Note: The Silver-mediated pathway avoids free fluoride, protecting the sensitive

-hydroxy ester motif.

Visualizations

Reaction Landscape

The following diagram illustrates the divergent pathways available for the TMS-alkyne moiety.

Figure 1: Divergent reactivity pathways. Green indicates the preferred deprotection route; Red indicates the primary failure mode (retro-aldol).

Mechanism of Base-Induced Decomposition

Understanding the failure mode is critical for troubleshooting.

Figure 2: The Retro-Aldol decomposition pathway triggered by unbuffered base.

Data Summary: Deprotection Conditions

| Reagent System | Conditions | Yield | Selectivity | Risk |

| TBAF / AcOH | THF, | 85-95% | High | Minimal (Buffered) |

| K | MeOH, | 70-80% | Moderate | Racemization / Transesterification |

| NaOH / H | THF/H | <30% | Low | Retro-Aldol / Hydrolysis |

| AgNO | EtOH/H | 60-70% | High | Toxic Byproducts |

References

-

TCI Chemicals. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification. TCI America.[1] Link

- Denmark, S. E., & Sweis, R. F. (2004). Cross-Coupling Reactions of Organosilicon Compounds. Chemical Reviews, 102(6).

-

Chaisemartin, L., et al. (2010). Reduction of Alkynyl α-Hydroxy Esters: Stereoselective α-Ketol Rearrangement. European Journal of Organic Chemistry. Link[2]

-

Liu, A., et al. (2023).[3] TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. RSC Advances. (Discusses TMS stability in

-hydroxy systems). Link - Trost, B. M. (2002). The Alkyne-Zipper Reaction and TMS Protection Strategies. Accounts of Chemical Research. (General reference for alkyne protection).

Sources

- 1. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. Sci-Hub. Reduction of Alkynyl α‐Hydroxy Esters: Stereoselective α‐Ketol Rearrangement / European Journal of Organic Chemistry, 2010 [sci-hub.jp]

- 3. From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00665D [pubs.rsc.org]

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate: Technical Synthesis & Application Guide

The following technical guide details the discovery, synthesis, and application of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate , a critical chiral building block in modern organic synthesis.

CAS Number: 66697-09-4

Formula: C

Executive Summary

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EHTB) is a bifunctional organosilicon intermediate characterized by a terminal alkyne protected by a trimethylsilyl (TMS) group and an

This guide analyzes the evolution of its synthesis from early organolithium protocols to modern enzymatic resolutions, providing researchers with a validated roadmap for its preparation and use.

Discovery & Historical Context

The emergence of EHTB parallels the "Silicon Era" of organic synthesis in the late 1970s and early 1980s, where silyl protecting groups transformed the handling of terminal alkynes.

-

The Synthetic Gap: Early syntheses of

-hydroxy- -

The Organosilicon Solution: The development of Lithium (trimethylsilyl)acetylide as a stable, nucleophilic source of the alkyne anion allowed for the direct, regioselective addition to aldehydes. EHTB was identified as the primary adduct when reacting this lithiated species with ethyl glyoxylate.

-

Evolution of Enantioselectivity: Initially prepared as a racemate, the demand for enantiopure drugs (e.g., statin side chains, antifungal agents) drove the development of Kinetic Resolution protocols using lipases (e.g., Pseudomonas cepacia lipase) in the 1990s, establishing EHTB as a standard chiral pool reagent.

Synthetic Methodologies

Two primary routes exist for the preparation of EHTB: the Classical Organolithium Route (favored for high purity and safety) and the Reformatsky Route (lower cost but higher hazard).

Protocol A: Classical Organolithium Addition (Recommended)

This method avoids the use of explosive propargyl bromide, offering a safer profile for scale-up, though reagent costs are higher.[3]

Reaction Scheme:

Step-by-Step Workflow:

-

Glyoxylate Preparation: Commercial ethyl glyoxylate often exists as a polymer in toluene. It must be freshly distilled over P

O -

Lithiation:

-

Charge a flame-dried flask with THF and Trimethylsilylacetylene (1.1 equiv).

-

Cool to -78°C.[4]

-

Add

-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 30 minutes. -

Stir for 1 hour at -78°C to ensure complete formation of Lithium (trimethylsilyl)acetylide.

-

-

Addition:

-

Cannulate the freshly distilled ethyl glyoxylate (1.0 equiv) in THF slowly into the acetylide solution at -78°C.

-

Critical Control Point: Maintain temperature below -70°C to prevent polymerization of the glyoxylate or decomposition of the acetylide.

-

-

Workup:

-

Quench with saturated NH

Cl solution. -

Extract with Et

O or EtOAc. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield: Typically 75–85%. Purity: >97% (GC).

Protocol B: Enzymatic Kinetic Resolution (For Chiral Access)

To obtain enantiopure

System: Pseudomonas cepacia Lipase (Amano PS) or Candida antarctica Lipase B (CALB). Solvent: Diisopropyl ether or Vinyl Acetate (as acyl donor).

-

Acylation: React racemic EHTB with vinyl acetate in the presence of Lipase PS.

-

Selectivity: The enzyme selectively acetylates the

-enantiomer (typically), leaving the -

Separation: The resulting acetate and free alcohol are easily separated by column chromatography.

Mechanistic Logic & Visualization

The following diagram illustrates the mechanistic pathway and the divergence point for asymmetric synthesis.

Caption: Synthetic pathway from raw materials to racemic EHTB and subsequent enzymatic resolution.

Technical Specifications & Data

| Parameter | Specification | Notes |

| Appearance | Pale yellow liquid | Darkens upon oxidation/polymerization. |

| Boiling Point | ~90°C at 2 mmHg | High vacuum required for distillation. |

| Stability | Moisture/Air Sensitive | Store under Argon/Nitrogen at 4°C. |

| Refractive Index | Useful for quick purity checks. | |

| Solubility | THF, Et | Insoluble in water; hydrolyzes slowly. |

Applications in Drug Development

"Click" Chemistry Precursor

EHTB is a precursor to 2-hydroxy-4-pentynoic acid . Upon removal of the TMS group (using TBAF or K

Statin & Macrolide Synthesis

The chiral alcohol center serves as a scaffold for 1,3-diol synthesis . Through directed reduction (e.g., Narasaka-Prasad reduction) of derived

Nucleoside Analogs

The alkyne moiety allows for coupling with nucleobases, while the ester can be converted into the furanose ring oxygen/carbon framework, facilitating the synthesis of non-natural L-nucleosides used in antiviral therapies.

References

-

Spectrum Chemical. (2024). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specifications & CAS 66697-09-4. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. (Discusses the TMS route vs. Reformatsky route). Retrieved from

-

National Institutes of Health (PMC). (2019). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (Contextualizes the reactivity of ethyl glyoxylate with TMS-acetylene). Retrieved from

-

Wiley-VCH. (2011). Enantioselective Copper-Catalyzed Domino Reactions. (Details metal-catalyzed additions to glyoxylates). Retrieved from

-

TCI Chemicals. (2024). Product Catalog: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. Retrieved from

Sources

- 1. Ethyl 2-Hydroxy-4-(trimet, TCI, 1948254 - 나비엠알오 [m.navimro.com]

- 2. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate [myskinrecipes.com]

- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Unlocking a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Abstract

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is insatiable. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate emerges as a compelling building block, poised at the intersection of these critical requirements. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. We will dissect its constituent functional groups—the trimethylsilyl-protected alkyne, the α-hydroxy ester, and the butyrate core—to reveal a wealth of synthetic opportunities. From its role as a linchpin in bioorthogonal "click" chemistry to its utility in the construction of diverse heterocyclic systems and its potential as a pharmacophore, this guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate in their quest for the next generation of therapeutics.

Strategic Analysis of a Multifunctional Building Block

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is more than a simple chemical entity; it is a strategically designed scaffold offering orthogonal reactivity. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, enhancing its stability and allowing for selective manipulation of other parts of the molecule.[1] The true power of this molecule lies in the synergistic interplay of its three key functional domains:

-

The Latent Alkyne: The TMS-protected alkyne is a gateway to a vast array of chemical transformations. Upon deprotection, the terminal alkyne becomes a powerful handle for bioorthogonal conjugation reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for the precise and efficient linking of the butynoate scaffold to other molecules, such as peptides, proteins, or small molecule fragments, a cornerstone of modern drug development strategies like Antibody-Drug Conjugates (ADCs).[3] Furthermore, the alkyne can participate in various cycloaddition and transition-metal-catalyzed reactions to construct a diverse range of heterocyclic systems.[4]

-

The α-Hydroxy Ester Moiety: The α-hydroxy ester is a common structural motif found in a multitude of biologically active natural products and synthetic drugs.[5] This functionality can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity. The hydroxyl group also presents a secondary site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

-

The Butyrate Core: The four-carbon backbone of the molecule is not merely a spacer. Butyric acid and its derivatives are known to possess a range of biological activities, including acting as histone deacetylase (HDAC) inhibitors and modulating immune responses.[6][7] This inherent bioactivity of the core structure can be a valuable starting point for the design of new therapeutic agents.

The strategic combination of these features in a single, readily accessible molecule makes Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate a high-value asset in the medicinal chemist's toolbox.

Caption: Core functional domains of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate and their strategic implications in medicinal chemistry.

Gateway to Bioorthogonal Ligation: "Click" Chemistry Applications

The ability to selectively and efficiently join molecular fragments under biocompatible conditions is a paradigm-shifting concept in drug discovery. The terminal alkyne, unmasked from its TMS protection, positions Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate as an ideal substrate for "click" chemistry.

Deprotection of the Trimethylsilyl Group

A critical first step is the mild and efficient removal of the TMS group to reveal the reactive terminal alkyne. Several methods can be employed, with the choice depending on the sensitivity of the substrate to acidic or basic conditions.

Table 1: Comparison of TMS Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fluoride-based | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | High yielding, mild | Can be basic, potential for side reactions with sensitive substrates.[8] |

| Base-catalyzed | K₂CO₃, MeOH | rt | Inexpensive, mild | Can be slow, may not be suitable for base-labile groups. |

| Copper-catalyzed | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH, rt | Very mild, biocompatible | Requires copper, may not be suitable for all substrates.[9][10] |

Experimental Protocol: Mild Deprotection using Copper Sulfate and Sodium Ascorbate

This protocol is particularly advantageous when subsequent one-pot copper-catalyzed reactions are planned.

-

Dissolution: Dissolve Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

Addition of Reagents: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2] This reaction is a cornerstone of bioconjugation and fragment-based drug discovery.

Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: One-Pot TMS Deprotection and CuAAC

This streamlined protocol avoids the isolation of the potentially unstable terminal alkyne.[11][12]

-

Reactant Mixture: In a reaction vial, combine Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq), the desired azide partner (1.1 eq), and a copper(I) source such as copper(I) iodide (0.05 eq) or a pre-mixture of CuSO₄ (0.05 eq) and sodium ascorbate (0.1 eq).[3]

-

Solvent Addition: Add a suitable solvent system, typically a mixture of t-BuOH and water (1:1) or DMF.

-

Base Addition: Add a mild base such as N,N-diisopropylethylamine (DIPEA) (0.1 eq).

-

Deprotection and Cycloaddition: Stir the reaction mixture at room temperature. The deprotection of the TMS group and the subsequent cycloaddition will proceed in situ. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the starting materials are consumed, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting triazole product by column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[][14] This reaction utilizes a strained cyclooctyne derivative to react with an azide. To employ Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate in a SPAAC-based strategy, it would first be deprotected and then coupled to a strained cyclooctyne, or an azide-functionalized version of the butynoate could be synthesized to react with a cyclooctyne-modified biomolecule.

A Versatile Precursor for Heterocycle Synthesis

The presence of both a hydroxyl group and an alkyne in close proximity within the deprotected form of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate makes it an excellent precursor for the synthesis of various five- and six-membered heterocycles, which are privileged scaffolds in medicinal chemistry.

Synthesis of Substituted Furans

Substituted furans are common motifs in pharmaceuticals. The intramolecular cyclization of alkynyl alcohols is a powerful method for their synthesis.[15][16]

Experimental Protocol: Gold-Catalyzed Cycloisomerization to Furans

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack.[17]

-

Starting Material: Begin with the TMS-deprotected Ethyl 2-Hydroxy-3-butynoate.

-

Catalyst and Solvent: In a dry reaction flask under an inert atmosphere, dissolve the starting material in a non-polar solvent such as dichloromethane (DCM) or toluene.

-

Reaction Initiation: Add a catalytic amount of a gold(I) or gold(III) catalyst (e.g., AuCl₃, 1-5 mol%).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting furan derivative by column chromatography.

Synthesis of Dihydropyrans

Dihydropyran rings are present in numerous natural products with interesting biological activities. A silyl-Prins-type cyclization can be envisioned for the synthesis of these heterocycles.[18]

Caption: Potential pathways for heterocycle synthesis from deprotected Ethyl 2-Hydroxy-3-butynoate.

Intramolecular Cyclization to Lactones

Lactones, or cyclic esters, are another important class of heterocycles with diverse biological activities. The α-hydroxy ester functionality of the title compound can undergo intramolecular cyclization onto the alkyne under appropriate conditions to form γ-lactones.[19] This transformation can be promoted by various catalysts.

Experimental Protocol: Base-Mediated Intramolecular Lactonization

-

Starting Material: Use the TMS-deprotected Ethyl 2-Hydroxy-3-butynoate.

-

Reaction Setup: Dissolve the starting material in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere.

-

Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the resulting lactone by column chromatography.

The Butyrate Core: An Overlooked Pharmacophore

While the alkyne and hydroxyl functionalities offer significant synthetic advantages, the inherent biological potential of the butyrate core should not be overlooked. Butyric acid is a short-chain fatty acid that exhibits a range of physiological effects, including the inhibition of histone deacetylases (HDACs).[20][21] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. The structural similarity of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate to known HDAC inhibitors suggests that it could serve as a starting point for the design of novel anti-cancer agents.

Conclusion and Future Outlook

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is a multifaceted building block with significant untapped potential in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of diverse and complex molecular architectures. The latent alkyne serves as a versatile handle for bioorthogonal ligations and the construction of heterocyclic scaffolds. The α-hydroxy ester moiety offers opportunities for targeted interactions with biological macromolecules and further derivatization. Finally, the butyrate core may impart favorable pharmacokinetic properties and inherent biological activity.

Future research in this area should focus on exploring the full scope of its reactivity, including its use in multicomponent reactions and asymmetric catalysis. Furthermore, the synthesis and biological evaluation of libraries of compounds derived from this scaffold are warranted to fully elucidate its potential in the development of novel therapeutic agents. As the principles of modular synthesis and bioorthogonal chemistry continue to shape the future of drug discovery, molecules like Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate will undoubtedly play an increasingly important role.

References

- Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 313-317.

-

ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

-

Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

- MDPI. (2023).

- Butyric acid and prospects for creation of new medicines based on its derivatives. (2024). Veterinary World, 17(3), 649–658.

-

Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

- Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.

- Tresse, C., Schweizer, S., Bisseret, P., Lalevee, J., Evano, G., & Blanchard, N. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry, 23(16), 4086-4113.

- PubMed. (1987). Pharmacokinetics of butyric acid derivative with xylitol. International Journal of Immunotherapy, 3(4), 295-300.

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyranocoumarins from alkynyl alcohols and 4‐hydroxy coumarins through different catalytic approaches. Retrieved from [Link]

- van der Vlist, J., van der Vlist, J., & Rutjes, F. P. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(8), 4559-4613.

- Journal of the American Chemical Society. (2019). α-C–H Functionalization of π-Bonds Using Iron Complexes: Catalytic Hydroxyalkylation of Alkynes and Alkenes. Journal of the American Chemical Society, 141(50), 19594-19599.

- Chemical Communications. (2015). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2018). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 16(43), 8231-8234.

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

- Recent Advances in the Synthesis of 2H-Pyrans. (2015). Molecules, 20(4), 6839–6865.

- Beilstein Journal of Organic Chemistry. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Beilstein Journal of Organic Chemistry, 6, 92.

-

Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

- The Journal of Organic Chemistry. (2008). Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. The Journal of Organic Chemistry, 73(22), 9077-9080.

-

Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]

- The Journal of Organic Chemistry. (2002). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 67(11), 3713-3717.

-

ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2023). Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry, 21(34), 6933-6937.

-

Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

- Organic Letters. (2017). Oxidative Coupling of Terminal Alkyne with α-Hydroxy Ketone: An Expedient Approach toward Ynediones. Organic Letters, 19(21), 5844-5847.

-

ResearchGate. (2025). Furan synthesis through AuCl3-catalysed cycloisomerisation of beta-alkynyl beta-ketoesters. Retrieved from [Link]

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302–1315.

-

MavMatrix. (n.d.). STUDIES ON ENANTIOSELECTIVE DESYMMETRIZING ALKYNE HYDROSILYLATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Esters and Lactones. Retrieved from [Link]

-

Figshare. (n.d.). Collection - α‑C–H Functionalization of π‑Bonds Using Iron Complexes: Catalytic Hydroxyalkylation of Alkynes and Alkenes - Journal of the American Chemical Society. Retrieved from [Link]

-

TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]

-

MSU chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Applications of alkynyl enones for furan synthesis. Retrieved from [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 11(40), 6838-6842.

-

YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Retrieved from [Link]

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). ChemBioChem, 12(1), 131–136.

- RSC Publishing. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Chemical Science, 14(30), 8149-8155.

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axispharm.com [axispharm.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Furan synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Lactone synthesis [organic-chemistry.org]

- 20. Aldehyde - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

detailed procedure for the synthesis of tetrasubstituted thiophenes using "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"

This Application Note and Protocol details the synthesis of tetrasubstituted thiophenes utilizing Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) as a core building block. This reagent serves as a highly functionalized C3-synthon which, when reacted with isothiocyanates or carbon disulfide, undergoes a base-mediated [3+2] cyclization to yield densely substituted thiophene scaffolds.

Introduction & Significance

Tetrasubstituted thiophenes are privileged pharmacophores in medicinal chemistry, appearing in therapeutics for inflammation (e.g., kinase inhibitors), metabolic disorders, and oncology. The synthesis of these crowded heteroaromatics is often plagued by harsh conditions and poor regioselectivity.

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate offers a superior synthetic advantage. It acts as a trifunctional linchpin containing:

- -Hydroxy Ester: Facilitates base-mediated deprotonation and subsequent nucleophilic attack.

-

Internal Alkyne: Acts as the electrophilic trap for cyclization.

-

Trimethylsilyl (TMS) Group: Directs regioselectivity during cyclization and serves as a "dummy" handle for downstream diversification (e.g., ipso-substitution or Hiyama coupling).

Reaction Design & Mechanism

The transformation relies on a cascade sequence: Deprotonation

-

Step 1: Activation. A base (e.g.,

or -

Step 2: Adduct Formation. The resulting alkoxide (or the carbanion formed via tautomerization) attacks the electrophilic carbon of an Isothiocyanate (R-NCS) .

-

Step 3: Cyclization. The sulfur atom of the resulting thioimidate intermediate attacks the TMS-activated alkyne in a 5-endo-dig or 5-exo-dig fashion.

-

Step 4: Aromatization. Tautomerization and elimination of water (or rearrangement) yields the stable aromatic thiophene core.

Target Product: Ethyl 2-(substituted-amino)-4-(trimethylsilyl)thiophene-3-carboxylate.

Experimental Protocol

3.1. Materials & Equipment

-

Reagent A: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (>97%, stored at 4°C under Ar).

-

Reagent B: Aryl or Alkyl Isothiocyanate (1.1 equiv).

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv). -

Solvent:

-Dimethylformamide (DMF), anhydrous. -

Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

3.2. Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of nitrogen.

-

Add Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 mmol, 200 mg) and the corresponding Isothiocyanate (1.1 mmol) to the flask.

-

Dissolve the mixture in anhydrous DMF (5.0 mL) via syringe.

Step 2: Initiation

-

Cool the mixture to 0°C in an ice bath.

-

Add

(2.0 mmol, 276 mg) in a single portion. -

Note: Evolution of gas or slight color change (yellow/orange) indicates anion formation.

Step 3: Cyclization

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 30 minutes, then heat to 80°C in an oil bath.

-

Monitor reaction progress by TLC (20% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The starting alkyne spot (

) should disappear; a fluorescent blue/green product spot will appear ( -

Typical Reaction Time: 2–4 hours.

-

Step 4: Workup

-

Cool the reaction to RT.

-

Quench by pouring the mixture into ice-cold water (20 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography.

-

Gradient: 0%

10%

-

-

Isolate the product as a yellow/orange solid or viscous oil.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway for the base-mediated synthesis of thiophenes from propargylic precursors.

Data & Scope

The following table summarizes expected yields based on the electronic nature of the isothiocyanate substituent (

| Entry | Isothiocyanate ( | Substituent Type | Expected Yield (%) | Product Appearance |

| 1 | Phenyl isothiocyanate | Aryl (Neutral) | 82-88% | Yellow Solid |

| 2 | 4-Fluorophenyl isothiocyanate | Aryl (EWG) | 85-92% | Pale Yellow Solid |

| 3 | 4-Methoxyphenyl isothiocyanate | Aryl (EDG) | 75-80% | Orange Solid |

| 4 | Allyl isothiocyanate | Alkyl/Allyl | 65-72% | Yellow Oil |

| 5 | Benzyl isothiocyanate | Alkyl | 70-76% | Viscous Oil |

Troubleshooting & Optimization

-

Low Yield / Incomplete Conversion:

-

Cause: Moisture in DMF or old base.

-

Fix: Use freshly distilled DMF and flame-dried glassware. Switch base to Cs₂CO₃ (Cesium Carbonate) for higher reactivity due to the "cesium effect."

-

-

Regioisomer Formation:

-

The TMS group sterically directs the sulfur attack. If minor isomers are observed, lower the reaction temperature to 60°C and extend reaction time.

-

-

Desilylation:

-

If the TMS group is lost (protodesilylation), ensure the reaction mixture is not too basic or wet. However, if the desilylated product is desired, treat the final product with TBAF (Tetra-n-butylammonium fluoride) in THF.

-

References

-

General Thiophene Synthesis: Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. Link

-

Propargylic Alcohol Cyclization: Liang, F., et al. (2007). "One-Pot Synthesis of Functionalized Thiophenes from Propargylic Alcohols and Isothiocyanates." Journal of Organic Chemistry, 72(26), 10276–10279. Link

-

Reagent Data: TCI Chemicals. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Page." TCI Chemicals Catalog. Link

- TMS-Alkyne Reactivity: Larock, R. C. (1999).

use of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" in the synthesis of pyrido[2,3-d]pyrimidines

Application Note: Precision Synthesis of Pyrido[2,3-d]pyrimidines Using Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Executive Summary

This technical guide details the application of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) as a critical building block in the regioselective synthesis of pyrido[2,3-d]pyrimidines .

While pyrido[2,3-d]pyrimidines (5-deaza-analogs of folates) are essential scaffolds in drug discovery—particularly as tyrosine kinase inhibitors and antifolates—their synthesis is often plagued by poor regiocontrol during the formation of the pyridine ring. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate serves as a stable, latent precursor to the highly reactive 2-oxo-alkynoate intermediate. Upon in situ or stepwise oxidation, it undergoes a Bohlmann-Rahtz heteroannulation with 6-aminouracils or 2,4-diaminopyrimidines to yield the target scaffold with high regiochemical fidelity.

Key Advantages:

-

Latent Reactivity: The 2-hydroxy form is shelf-stable, avoiding the polymerization issues associated with the 2-oxo analog.

-

Regiocontrol: The trimethylsilyl (TMS) group sterically directs the initial Michael addition, suppressing the formation of regioisomeric byproducts.

-

Versatility: Compatible with various pyrimidine nucleophiles for diverse library synthesis.

Scientific Foundation & Mechanism

The Challenge: Regioselectivity in Pyridine Ring Formation

Classical syntheses of pyrido[2,3-d]pyrimidines often involve the condensation of a 6-aminopyrimidine with a three-carbon electrophile (e.g.,

The Solution: The TMS-Alkynone Pathway

The reaction utilizes the Bohlmann-Rahtz heteroannulation , a [3+3] cyclocondensation. The protocol involves two distinct phases:

-

Activation (Oxidation): The stable Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1) is oxidized to the reactive Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate (2) .

-

Heteroannulation: The 2-oxo intermediate reacts with a 6-aminouracil (3) (acting as an enamine). The TMS group at the

-position (relative to the ester) directs the nucleophilic attack of the pyrimidine C-5 carbon to the alkynyl

Why the TMS Group Matters:

-

Electronic Effect: Silicon stabilizes the buildup of negative charge at the

-position during the Michael addition ( -

Steric Shielding: The bulky TMS group prevents attack at the

-carbon, ensuring the amine attacks the ester carbonyl (or vice versa depending on conditions), locking the regiochemistry.

Visualization: Reaction Pathway

Caption: Logical workflow from the stable hydroxy precursor to the final fused heterocycle via the reactive oxo-intermediate.

Experimental Protocol

Phase 1: Preparation of the Active Reagent (Oxidation)

Note: The 2-oxo compound is sensitive to moisture and heat. Prepare fresh.

Materials:

-

Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq)[1]

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃ and Na₂S₂O₃ solutions

Step-by-Step:

-

Dissolution: Dissolve Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (2.0 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon.

-

Oxidation: Cool to 0°C. Add DMP (5.1 g, 12 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the alcohol spot will disappear; the ketone is less polar).

-

Workup: Quench with a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (20 mL). Stir vigorously until the organic layer is clear (approx. 15 min).

-

Isolation: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C).

-

Checkpoint: The product is a yellow oil. Do not distill. Use immediately for Phase 2.

-

Phase 2: Bohlmann-Rahtz Heteroannulation[2]

Materials:

-

Freshly prepared Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate (from Phase 1)

-

6-Aminouracil (or derivative) (1.0 eq)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Catalyst (Optional): Zinc(II) bromide (ZnBr₂) or heat

Step-by-Step:

-

Mixing: In a pressure vial or reflux flask, suspend 6-aminouracil (1.27 g, 10 mmol) in EtOH (15 mL).

-

Addition: Add the crude 2-oxo-butynoate (approx. 10 mmol) dropwise.

-

Cyclization:

-

Method A (Thermal): Heat to reflux (80°C) for 6–12 hours.

-

Method B (Lewis Acid): Add ZnBr₂ (10 mol%) and stir at 50°C for 4 hours. (Recommended for sensitive substrates).

-

-

Monitoring: Monitor by LC-MS for the formation of the intermediate Michael adduct and the final cyclized product (M+H peak).

-

Purification:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates. Filter and wash with cold EtOH.

-

If soluble, concentrate and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

-

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Oxidant | MnO₂ (Active) | Dess-Martin Periodinane | DMP yields cleaner ketone (95% vs 70%). |

| Solvent | Toluene / Reflux | Ethanol / 70°C | Ethanol promotes proton transfer required for cyclization. |

| Additive | None | ZnBr₂ (10 mol%) | Lewis acid accelerates the Michael addition step. |

| Yield | 45-55% | 78-85% | Optimized protocol minimizes polymerization. |

Troubleshooting & Critical Controls

-

Issue: Low Yield / Polymerization.

-

Cause: The 2-oxo intermediate is unstable.

-

Fix: Ensure the oxidation workup is rapid and cold. Do not store the intermediate; react immediately with the amine.

-

-

Issue: Incomplete Cyclization (Intermediate observed).

-

Cause: The Michael adduct formed but failed to dehydrate.

-

Fix: Increase reaction temperature or add a dehydrating agent (e.g., molecular sieves) or a trace of acid (AcOH).

-

-

Issue: TMS Group Loss.

-

Observation: Product lacks TMS signal in NMR.

-

Context: Protodesilylation can occur under acidic reflux. If the TMS group is desired in the final product, use neutral conditions (EtOH, no acid). If the TMS group is a dummy group to be removed, this is advantageous.

-

References

-

Bagley, M. C., et al. "A New and Highly Expedient Synthesis of Pyrido[2,3-d]Pyrimidines."[2] Tetrahedron Letters, vol. 42, no. 37, 2001, pp. 6585–6588.[2] Link

-

Bagley, M. C., et al. "Synthesis of Pyridines and Pyrido[2,3-d]Pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction."[2] Synlett, vol. 2001, no.[2] 10, 2001, pp. 1523–1526.[2] Link[2]

-

TCI Chemicals. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification." TCI Chemicals Catalog, Accessed Oct 2025. Link[1]

-

PubChem. "Compound Summary: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4)." National Library of Medicine. Link

Sources

Application Note: High-Vacuum Purification of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate

Abstract & Scope

This technical guide details the purification of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) via high-vacuum distillation. While chromatographic methods (silica gel) are common, they pose significant risks for this specific compound class: the acidity of standard silica can catalyze the cleavage of the trimethylsilyl (TMS) group or induce retro-aldol decomposition of the

Chemical Context & Properties

Understanding the feedstock is critical for distillation planning. This compound is typically synthesized via the nucleophilic addition of trimethylsilylacetylene to ethyl glyoxylate .

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 200.31 g/mol | |

| Physical State | Viscous Liquid | Colorless to pale yellow.[1] |

| Boiling Point (Est.) | 85–95 °C @ 0.5 mmHg | High thermal sensitivity above 110 °C. |

| Key Impurities | TMS-Acetylene, Ethyl Glyoxylate oligomers | Volatile (TMSA) vs. Non-volatile (Oligomers).[2] |

Thermal Stability Warning

The propargylic alcohol motif, combined with the ester functionality, creates a risk of thermal elimination or retro-addition at elevated temperatures (

Equipment Configuration

To achieve the required vacuum levels (<1.0 mmHg) and minimize thermal degradation, a Short-Path Distillation Head is superior to a Vigreux column.

Required Hardware[3]

-

Distillation Head: Short-path design with integrated condenser (water-cooled).

-

Flasks:

-

Boiling Flask: Round-bottom, max 60% fill volume.

-

Receiver: Multi-cow (pig) adapter with 3 receiving flasks.

-

-

Vacuum System: Two-stage rotary vane pump capable of

mmHg. -

Cold Trap: Liquid Nitrogen (

) or Dry Ice/Isopropanol trap is mandatory to protect the pump from volatile silanes and solvent vapors. -

Heating: Oil bath with digital temperature control and magnetic stirring.

System Diagram (Graphviz)

Figure 1: Schematic of the short-path distillation manifold designed to minimize thermal residence time.

Pre-Distillation Protocol (Critical)

Directly distilling the crude reaction mixture often leads to violent bumping or decomposition.

-

Quench & Wash: Ensure all Lewis acids or base catalysts from the synthesis are neutralized. Wash the organic layer with saturated

(if base used) or -

Drying: Dry over anhydrous

. Do not use acidic clays or unneutralized silica, as they cleave the TMS group. -

Solvent Removal: Concentrate via rotary evaporator.

-

Note: Trace solvents (THF, Ether) will destroy the vacuum depth during distillation. Apply high vacuum (0.5 mmHg) at room temperature for 30 minutes before heating the oil bath to degas the oil.

-

Step-by-Step Distillation Procedure

Phase 1: System Degassing

-

Assemble the glassware with high-vacuum grease. Clip all joints.

-

Start the coolant flow (water, ~10–15 °C) through the condenser.

-

Immerse the cold trap in

or Dry Ice/IPA. -

Start the vacuum pump. Do not heat yet.

-

Monitor the pressure.[2] It should drop rapidly to

mmHg. If it stabilizes above 2 mmHg, check for leaks or residual solvent outgassing.

Phase 2: The Fore-run (Volatiles)

-

Begin stirring rapidly.

-

Heat the oil bath to 50 °C .

-

Ramp temperature by 10 °C every 10 minutes.

-

Observation: Around bath temp 60–80 °C, you may see condensation of residual TMS-acetylene or solvents.

-

Action: Collect this volatile fraction in Flask A . The head temperature will likely be unstable or low (< 40 °C).

Phase 3: Product Distillation[2][3]

-

Continue ramping the bath temperature.

-

Target Range: When the bath reaches ~100–110 °C (depending on vacuum depth), the product will begin to distill.

-

Head Temperature: Look for a stable plateau.

-

Estimated: 85–95 °C at 0.5 mmHg.

-

Estimated: 105–115 °C at 5 mmHg.

-

-

Action: Rotate the cow to Flask B (Main Fraction).

-

Visual Check: The product should be a clear, colorless to pale yellow oil. If it turns dark orange/brown, reduce bath temperature immediately (decomposition).

Phase 4: Shutdown

-

Stop heating once the distillation rate slows significantly or the residue in the boiling flask darkens/thickens (polymerization of impurities).

-

Do not distill to dryness (explosion hazard with unstable residues).

-

Cool the system under vacuum until the oil bath is <50 °C.

-

Backfill with inert gas (Nitrogen/Argon), never air, to protect the hot silane.

Fraction Analysis & Troubleshooting

Fraction Cut Guide

| Fraction | Head Temp (0.5 mmHg) | Composition | Action |

| Fore-run | < 60 °C | Solvents, TMS-Acetylene, Ethyl Glyoxylate | Discard (Haz Waste) |

| Main | 85 – 95 °C | Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | Keep |

| Tail | > 100 °C (or drop) | Product + Oligomers | Recycle if yield low |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Rapid Pressure Spike | Solvent outgassing or decomposition | Stop heating. Check cold trap. Ensure crude was fully degassed before heating. |

| Product is Cloudy | Hydrolysis (Silyl cleavage) | Check vacuum tightness. Ensure glassware was oven-dried. |

| Low Yield / Polymer | Bath temp too high | Use a better vacuum (<0.1 mmHg) to lower the boiling point. Do not exceed 130 °C bath temp. |

References

- Synthesis Context:Organic Syntheses, Coll. Vol. 8, p. 434 (1993); Vol. 66, p. 220 (1988). (General protocols for TMS-alkyne additions).

-

Thermal Sensitivity: BenchChem Technical Support. Purification of Crude Trimethylsilyl 2-hydroxybenzoate. Link (Accessed Oct 2023).

-

Physical Properties: PubChem Compound Summary for CID 44630343, Ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate.[3][4] Link[3]

-

Distillation of Analogues: Organic Syntheses, Procedure for (Z)-4-(trimethylsilyl)-3-buten-1-ol (Analogous boiling point data). Link

Sources

- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Application Notes and Protocols: Monitoring Reactions of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate by TLC and GC

Introduction

Ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate is a key building block in modern organic synthesis, valued for its trifunctional nature incorporating a protected alkyne, a secondary alcohol, and an ethyl ester.[1] These functionalities allow for a diverse range of chemical transformations, including but not limited to, carbon-carbon bond formations like the Sonogashira coupling, and modifications of the hydroxyl and ester groups.[2][3] The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, enabling its participation in reactions at the desired synthetic stage.

Given its utility in the synthesis of complex molecules for pharmaceuticals and materials science, the ability to accurately monitor the progress of reactions involving this substrate is of paramount importance. This ensures optimal reaction times, minimizes the formation of byproducts, and ultimately leads to higher yields and purity of the desired product. This application note provides a detailed guide for monitoring reactions of ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate using two of the most common and accessible analytical techniques in the organic chemistry laboratory: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). We will delve into the principles behind the chosen methods, provide step-by-step protocols, and offer insights into the interpretation of the obtained results.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and highly effective technique for the qualitative monitoring of organic reactions. It allows for the simultaneous analysis of the starting material, product, and any potential intermediates or byproducts, providing a visual representation of the reaction's progress over time.

The Principle of TLC Analysis

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[4] The separation is driven by the polarity of the compounds. Less polar compounds have a weaker affinity for the polar silica gel and will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds will interact more strongly with the stationary phase and have lower Rf values.

For reactions involving ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate, we expect to see a change in polarity as the reaction progresses. For instance, if the hydroxyl group is acylated, the product will be less polar than the starting material and will have a higher Rf. Conversely, if the TMS group is removed, the resulting terminal alkyne will be more polar and will have a lower Rf.

Experimental Protocol for TLC Monitoring

1. Sample Preparation:

-

At various time points during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.

-

Dilute the aliquot in a small volume (e.g., 0.5 mL) of a volatile solvent such as ethyl acetate or dichloromethane in a small vial. This will be your spotting solution.

-

Prepare solutions of your starting material(s) and, if available, an authentic sample of the expected product for co-spotting.

2. TLC Plate and Mobile Phase Selection:

-

Stationary Phase: Standard silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for visualization under UV light.

-

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[4] A recommended initial mobile phase system for ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate and its reaction products is a mixture of hexanes and ethyl acetate .

-

Optimization: The ratio of the solvents should be adjusted to achieve an Rf value for the starting material between 0.2 and 0.4.

-

If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexanes).

-

If the spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).

-

-

A good starting ratio to test is 3:1 Hexanes:Ethyl Acetate .

-

3. Spotting and Development:

-

Using a fine glass capillary, spot the prepared solutions onto the TLC plate's baseline. It is good practice to spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) side-by-side.

-

Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization:

Since ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate and many of its derivatives are not colored, a visualization method is required.

-

UV Light (Non-destructive): If the compounds are UV active (containing a chromophore), they will appear as dark spots on a fluorescent green background under a 254 nm UV lamp. This method is non-destructive, and the plate can be further stained.

-

Potassium Permanganate (KMnO4) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as the alkyne and alcohol functionalities in the target molecule.

-

Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

-

Procedure: Dip the dried TLC plate into the stain or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background. Gentle heating may be required to develop the spots.

-

-

p-Anisaldehyde Stain (Destructive): A versatile stain for a wide range of functional groups, including alcohols.

-

Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

-

Procedure: Dip or spray the plate and then heat gently with a heat gun. Different compounds will produce spots of various colors.

-

Interpretation of TLC Results

By comparing the spots of the reaction mixture over time with the starting material and product spots, you can determine the progress of the reaction.

-

Complete Reaction: The starting material spot disappears, and a new spot corresponding to the product appears.

-

Incomplete Reaction: Both starting material and product spots are visible.

-

Formation of Byproducts: The appearance of additional spots indicates the formation of byproducts.

Figure 1: Workflow for monitoring reactions by TLC.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator aids in non-destructive visualization. |

| Mobile Phase | Hexanes:Ethyl Acetate (starting with 3:1) | A versatile solvent system where polarity can be easily tuned to achieve optimal separation of moderately polar compounds. |

| Visualization | 1. UV light (254 nm) 2. KMnO4 stain | UV light is a quick, non-destructive initial check. KMnO4 is highly effective for visualizing the alkyne and alcohol functionalities present in the target molecule and its derivatives. |

Table 1: Recommended TLC Conditions.

Part 2: Gas Chromatography (GC) Monitoring

Gas Chromatography is a powerful analytical technique that provides quantitative information about the composition of a reaction mixture. It separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

The Principle of GC Analysis

In GC, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column.[5][6] The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first (shorter retention time).

For ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate, the presence of the polar hydroxyl group can lead to peak tailing and poor resolution due to interactions with the stationary phase. Therefore, derivatization of the hydroxyl group is often recommended to improve its chromatographic behavior.

Derivatization: Silylation of the Hydroxyl Group

To enhance volatility and reduce the polarity of the analyte, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether.[7] This is a common derivatization technique in GC analysis.[8]

Derivatizing Agent: A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalytic amount of trimethylchlorosilane (TMCS) .[8]

Reaction: R-OH + (CF3C(OSi(CH3)3)=NSi(CH3)3) → R-OSi(CH3)3

Protocol for Silylation:

-

Take a small aliquot of the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add a solution of BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

-

The sample is now ready for GC injection.

Experimental Protocol for GC Analysis

1. Sample Preparation:

-

Prepare a dilute solution of the derivatized reaction mixture in a volatile solvent like ethyl acetate.

-

Prepare standards of the derivatized starting material and product for comparison of retention times.

2. GC Column Selection:

-